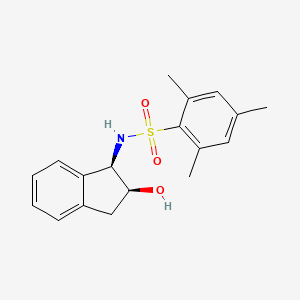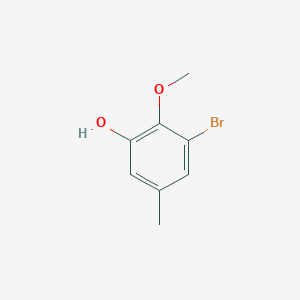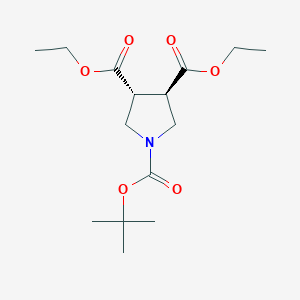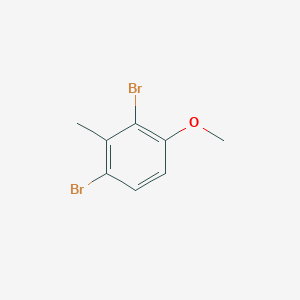![molecular formula C10H13ClN6S B6316717 [1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride CAS No. 1993232-06-6](/img/structure/B6316717.png)
[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride, also known as MIM-HCl, is a commonly used reagent in scientific research. It is used in many different applications, including biochemical and physiological studies. MIM-HCl is a highly reactive compound that is capable of forming covalent bonds with a variety of substrates. This makes it a useful reagent for a variety of applications, including protein labeling, enzyme inhibition, and drug discovery.
科学研究应用
[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride is used in a variety of scientific research applications. It has been used to label proteins, enzymes, and other molecules in order to study their structure and function. It has also been used to inhibit enzymes, and to study the effects of enzyme inhibition on biochemical pathways. Additionally, [1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride has been used to study the effects of drugs on biochemical pathways, and to identify potential drug targets.
作用机制
[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride is capable of forming covalent bonds with a variety of substrates. This is due to the presence of a reactive thiocarbamate group, which can form a covalent bond with the substrate. This covalent bond is stable, and can be used to label proteins, enzymes, and other molecules. Additionally, the covalent bond formed between [1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride and the substrate can inhibit the activity of enzymes and other proteins.
Biochemical and Physiological Effects
[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride has been used to study the effects of drugs on biochemical pathways, and to identify potential drug targets. Additionally, [1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride has been used to study the effects of enzyme inhibition on biochemical pathways. The results of these studies have shown that [1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride can have a variety of effects on biochemical and physiological processes, including changes in enzyme activity, changes in gene expression, and changes in cell signaling pathways.
实验室实验的优点和局限性
[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride has several advantages for use in lab experiments. It is highly reactive, and is capable of forming covalent bonds with a variety of substrates. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to using [1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride in lab experiments. It is a highly reactive compound, and can be toxic if handled improperly. Additionally, it is not water soluble, and must be used in an aqueous solution.
未来方向
For research involving [1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride could include further exploration of its potential use in drug discovery, as well as its potential use in enzyme inhibition studies. Additionally, further research could be conducted on the biochemical and physiological effects of [1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride, as well as its potential use in gene expression studies. Furthermore, further research could be conducted to explore the potential use of [1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride in other areas, such as imaging and medical diagnostics. Finally, further research could be conducted to explore the potential for using [1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride in combination with other reagents or compounds.
合成方法
[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride is synthesized by reacting 4-methylphenyl imidothiocarbamate with hydrochloric acid. The reaction is typically carried out in aqueous solution, and requires a temperature of at least 80°C in order to be successful. The reaction yields a white solid, which is then filtered and washed with water to obtain a pure sample of [1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride.
属性
IUPAC Name |
[1-(4-methylphenyl)tetrazol-5-yl]methyl carbamimidothioate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6S.ClH/c1-7-2-4-8(5-3-7)16-9(13-14-15-16)6-17-10(11)12;/h2-5H,6H2,1H3,(H3,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAFOHSSGZVPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CSC(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3,5-Bis(trifluoromethyl)phenyl]malonic acid dimethyl ester](/img/structure/B6316645.png)



![2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine](/img/structure/B6316668.png)





![(7R,9aR)-t-Butyl 7-(aminomethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B6316702.png)


